
Bisantrene hydrochloride
Descripción general
Descripción
Bisantrene hydrochloride is the hydrochloride salt of an anthracenyl bishydrazone with anthracycline-like antineoplastic activity . It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . This agent is similar to doxorubicin in chemotherapeutic activity, but unlike anthracyclines like doxorubicin, it exhibits little cardiotoxicity .
Molecular Structure Analysis
The molecular formula of Bisantrene hydrochloride is C22H24Cl2N8 . The molecular weight is 471.4 g/mol . The IUPAC name is N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride .Chemical Reactions Analysis
Bisantrene hydrochloride is an antineoplastic agent, MDR1 substrate, DNA intercalator, and topoisomerase II poison . Cancer cells that develop resistance to bisantrene tend to overexpress P-glycoprotein .Physical And Chemical Properties Analysis
The molecular weight of Bisantrene hydrochloride is 471.4 g/mol . The molecular formula is C22H24Cl2N8 . The IUPAC name is N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride .Aplicaciones Científicas De Investigación
Anticancer Agent
Bisantrene hydrochloride is a cytoreductive anticancer agent . It has been selected for clinical trials due to its novel chemical structure and significant antitumor activity against a broad range of experimental murine tumors .
DNA-Reactive Agent
Preliminary evidence indicates that Bisantrene is a DNA-reactive agent . It has been found to be a potent inhibitor of RNA and DNA synthesis in murine systems .
Cytotoxic Effects
Bisantrene has cytotoxic effects on both dividing and non-dividing cells in vitro . This suggests that the drug may be effective against low growth fraction tumors .
Immune System Interactions
Bisantrene produces inhibitory effects on the antibody response to sheep red cells . However, these effects are not as severe as those experienced with other cytotoxic agents .
Activation of Peritoneal Exudate Cells
When given intraperitoneally, Bisantrene activates peritoneal exudate cells, putative macrophages, which subsequently inhibit the growth of murine tumors . This cytostatic activity may contribute to the antitumor effects of this drug .
Lack of Cardiac Toxicity
Unlike several anthracycline analogs, Bisantrene does not increase superoxide anion production, suggesting that it does not produce cardiac injury by this mechanism .
Inhibition of Platelet Function
Bisantrene impairs platelet aggregation to potent platelet agonists, including collagen, arachidonic acid, epinephrine, and calcium ionophore . This effect may play a role in the phlebitis associated with Bisantrene .
Topoisomerase II Poison and DNA Intercalator
Bisantrene and its derivatives are topoisomerase II poisons and DNA intercalators . It may be used as model compounds to study P-glycoprotein-mediated multiple drug resistance (MDR1) .
Mecanismo De Acción
Target of Action
Bisantrene hydrochloride primarily targets DNA and the Fat Mass and Obesity (FTO) associated protein , which is an m6A RNA demethylase . It also has a weak inhibitory effect on ALKBH5 , another demethylase .
Mode of Action
Bisantrene hydrochloride intercalates with DNA, disrupting its configuration. This results in DNA single-strand breaks , DNA-protein crosslinking , and inhibition of DNA replication . As a potent inhibitor of the FTO enzyme, it also affects m6A RNA demethylation .
Biochemical Pathways
The primary biochemical pathway affected by bisantrene hydrochloride is DNA replication . By intercalating with DNA, it disrupts the replication process, leading to DNA single-strand breaks and DNA-protein crosslinking . It also affects the m6A RNA demethylation pathway by inhibiting the FTO enzyme .
Pharmacokinetics
Bisantrene hydrochloride’s plasma clearance follows a triexponential pattern with a harmonic mean terminal half-life (t1/2 γ) of 26 hours . The steady-state volume of distribution (Vd ss) is large, averaging 627 l/m2 . Plasma clearance averages 42.6±6.7 l/h/m2 . The cumulative urinary excretion of bisantrene is 3.6±1.6% at 48 hours .
Result of Action
Bisantrene hydrochloride has cytotoxic effects on both dividing and non-dividing cells in vitro, suggesting that it may be effective against low growth fraction tumors . It also produces inhibitory effects on the antibody response to sheep red cells . When given intraperitoneally, it activates peritoneal exudate cells, putative macrophages, which subsequently inhibit the growth of murine tumors .
Action Environment
The environment can influence the action, efficacy, and stability of bisantrene hydrochloride. For instance, phlebitis and thrombosis of peripheral veins often occur at the site of administration of bisantrene . In addition, platelets may play a role in tumor growth and metastasis, and the platelet inhibitory effect of bisantrene may be potentially important in chemotherapy .
Safety and Hazards
High doses of bisantrene (above 200 mg/m^2/day) cause adverse side effects typical of anthracycline chemotherapeutics . Common adverse side effects include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth . For a chemotherapy drug, it is considered to have relatively low toxicity . Unlike other anthracycline chemotherapeutics, Bisantrene shows low levels of cardiotoxicity .
Direcciones Futuras
Bisantrene hydrochloride is currently in Phase II for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia) . According to GlobalData, Phase II drugs for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia) have a 30% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .
Propiedades
IUPAC Name |
N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H/b27-13+,28-14+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINULKKPVJYRON-PVNXHVEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78186-34-2 (Parent) | |
| Record name | Bisantrene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisantrene hydrochloride | |
CAS RN |
71439-68-4 | |
| Record name | Bisantrene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71439-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISANTRENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GNV897RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Bisantrene hydrochloride as an antitumor agent?
A1: Bisantrene hydrochloride exerts its antitumor activity by intercalating into DNA, disrupting the helical structure and ultimately interfering with DNA replication. [] This mechanism is similar to that of doxorubicin, another anthracycline drug. [] Studies have demonstrated that Bisantrene hydrochloride inhibits both DNA and RNA synthesis in L5178Y lymphoma cells in vitro. [] It also exhibits cytotoxicity against both rapidly proliferating and non-proliferating human colon carcinoma WiDR cells in vitro. []
Q2: Has Bisantrene hydrochloride demonstrated activity against any specific types of cancer in preclinical models?
A2: Preclinical studies in mice have shown that Bisantrene hydrochloride effectively increases lifespan and produces long-term survivors in models of leukemia (P388, L1210), plasma cell tumor (Lieberman), melanoma (B16), colon tumor (colon tumor 26), and osteogenic sarcoma (Ridgway). [] Notably, the compound displayed significant activity against these tumor models when administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections. []
Q3: Are there any known limitations to the efficacy of Bisantrene hydrochloride?
A3: Despite promising preclinical results, clinical trials evaluating Bisantrene hydrochloride have yielded limited success. A phase II trial investigating its efficacy against refractory malignant melanoma found no complete or partial responses in the 51 patients treated. [] Similarly, in a study involving 26 patients with gastric adenocarcinoma, only one individual experienced a clinically useful response. [] These findings suggest that factors such as tumor type and drug resistance may influence the efficacy of Bisantrene hydrochloride.
Q4: Is there evidence of cross-resistance between Bisantrene hydrochloride and other anticancer agents?
A4: Interestingly, an adriamycin-resistant subline of P388 leukemia demonstrated complete cross-resistance to Bisantrene hydrochloride. [] This observation suggests that shared resistance mechanisms may exist between these two anthracycline drugs, potentially limiting the clinical utility of Bisantrene hydrochloride in patients with tumors resistant to adriamycin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



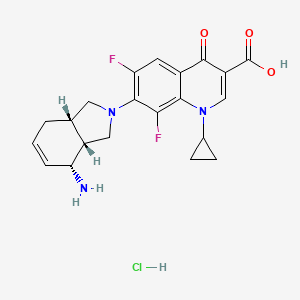
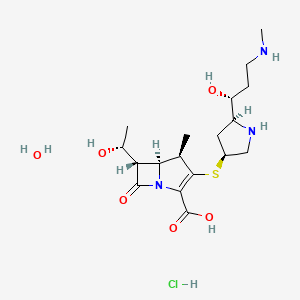
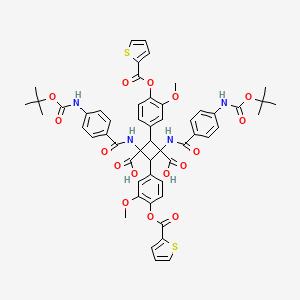
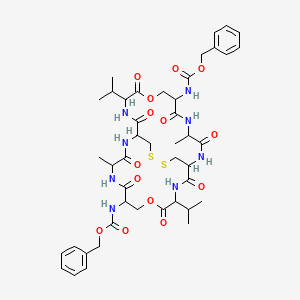
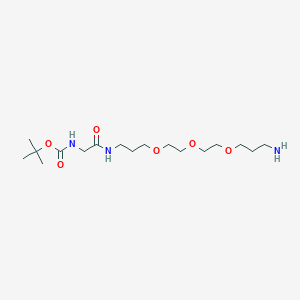


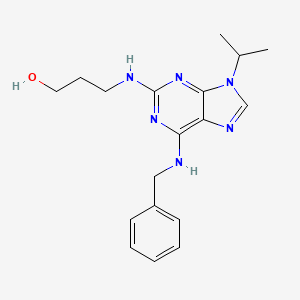



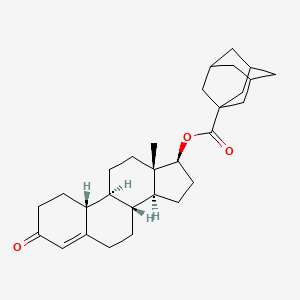

![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)